2,3-Difluorobenzaldehyde
Overview
Description
2,3-Difluorobenzaldehyde is a chemical compound with the molecular formula C7H4F2O . It is also known by the name Benzaldehyde, 2,3-difluoro- .
Molecular Structure Analysis
The molecular weight of 2,3-Difluorobenzaldehyde is 142.1029 . The IUPAC Standard InChIKey is WDBAXYQUOZDFOJ-UHFFFAOYSA-N . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2,3-Difluorobenzaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 167.3±0.0 °C at 760 mmHg, and a vapour pressure of 1.7±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.4±3.0 kJ/mol and a flash point of 58.3±0.0 °C . The index of refraction is 1.514 .Scientific Research Applications
Organic Synthesis : In organic synthesis, 2,3-Difluorobenzaldehyde has been used in various reactions. For instance, it is involved in the catalyzed reductive etherification of 2-aryloxybenzaldehydes and 2-(arylthio)benzaldehydes to generate novel symmetrical dibenzyl ethers and thioethers (Prajapati et al., 2019). Additionally, 2,3-Difluorobenzaldehyde has been used in base-catalyzed cyclocondensation reactions (Al-Omar et al., 2010).
Electrochemistry : In the field of electrochemistry, derivatives of 2,3-Difluorobenzaldehyde, like dihydroxybenzaldehyde films, have been shown to exhibit catalytic activity for NADH oxidation, which is beneficial for biosensor designs (Pariente et al., 1996).
Photochemistry : As an actinometer, 2-Nitrobenzaldehyde, a related compound, has been used for studying both solution and ice photochemistry, demonstrating its utility in environmental photochemical studies (Galbavy et al., 2010).
Spectroscopy and Dynamics : In spectroscopy, the study of 2,3-Difluorobenzaldehyde vapors has provided insights into the dynamics of excited singlet and triplet states, contributing to a deeper understanding of photophysical processes (Itoh, 2009). Furthermore, research on the rotational isomerism and emission spectra of difluorobenzaldehydes, including 2,3-difluorobenzaldehyde, has been conducted to better comprehend their molecular structures and behavior (Itoh et al., 2011).
Safety And Hazards
2,3-Difluorobenzaldehyde is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation, and may cause respiratory irritation . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept tightly closed .
properties
IUPAC Name |
2,3-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBAXYQUOZDFOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181059 | |
Record name | 2,3-Difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluorobenzaldehyde | |
CAS RN |
2646-91-5 | |
Record name | 2,3-Difluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2646-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluorobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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